N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C22H27N7 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7/c1-2-17-8-10-18(11-9-17)24-22-26-20(25-21(23)27-22)16-28-12-14-29(15-13-28)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
OLSCZTQELODCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine ring. The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring attacks the triazine core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often under reflux conditions.
Major Products
Scientific Research Applications
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
- **N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHYLPHENYL)AMINE
Uniqueness
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-ETHYLPHENYL)AMINE is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
